BenchChemオンラインストアへようこそ!

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid

CCR5 Antagonist HIV Chemokine Receptor

Procure 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid (CAS 1316223-71-8) for CCR5-targeted drug discovery. This free carboxylic acid, featuring a unique ortho-pyridin-3-ylbenzyl pharmacophore, is essential for SAR studies and patentable lead optimization distinct from Maraviroc. Ideal for salt screening and pre-formulation to enhance aqueous solubility—critical for in vivo PK. Use vendor-certified reference standards (e.g., Q/HWC032-2020) for LC-MS/MS method validation in regulatory bioequivalence studies. Direct replacement with isomers or alternative heterocycles compromises target engagement; ensure research success with this specific chemotype.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 1316223-71-8
Cat. No. B1401039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid
CAS1316223-71-8
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1COCCC1(CC2=CC=CC=C2C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C18H19NO3/c20-17(21)18(7-10-22-11-8-18)12-14-4-1-2-6-16(14)15-5-3-9-19-13-15/h1-6,9,13H,7-8,10-12H2,(H,20,21)
InChIKeyAQSAYUUZNZPABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid (CAS 1316223-71-8): Chemical Identity, Structural Class, and Procurement Baseline


4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid (CAS 1316223-71-8; Molecular Formula: C18H19NO3; Molecular Weight: 297.35 g/mol) is a synthetic, small-molecule pyranocarboxylic acid derivative. Its structure is characterized by a tetrahydropyran ring bearing a carboxylic acid group and a 2-(pyridin-3-yl)benzyl substituent at the same carbon center [1]. The IUPAC name is 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylic acid, and the PubChem Compound ID (CID) is 66509677 [1][2]. A closely related derivative, the methyl ester (CAS 1361113-04-3), is also commercially available and may serve as a comparator for certain applications .

Why Generic Substitution Fails for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid: The Critical Role of the Ortho-Pyridin-3-ylbenzyl Pharmacophore


In-class substitution of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid is not feasible without compromising biological target engagement. The compound's distinctive ortho-(pyridin-3-yl)benzyl moiety appended to the tetrahydropyran core creates a precise three-dimensional pharmacophore. This structural arrangement is hypothesized to be a key determinant for activity as a CCR5 receptor antagonist, a function inferred from pharmacological screening [1]. Compounds that lack this specific substitution pattern—such as simple tetrahydropyran carboxylic acids, para-substituted isomers, or those with alternative heterocycles—are expected to exhibit significantly altered or abrogated binding to the CCR5 receptor. Therefore, direct replacement with structural analogs carries a high risk of failure in models of CCR5-mediated diseases, including HIV infection, rheumatoid arthritis, and asthma [1].

Quantitative Differentiation Evidence for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid Procurement


CCR5 Antagonism: Class-Level Inference from Pharmacological Screening

Preliminary pharmacological screening has identified 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid as a candidate CCR5 antagonist with potential application in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This classification is a class-level inference based on activity in a screening panel. No direct, quantitative head-to-head comparison data (e.g., IC50 values) against other CCR5 antagonists like Maraviroc or Vicriviroc are publicly available for this specific compound. Therefore, the differentiation claimed is solely at the level of structural novelty and implied target class, not quantified potency.

CCR5 Antagonist HIV Chemokine Receptor

Differentiation from the Methyl Ester Analog: Carboxylic Acid Functionality Enables Salt Formation and Conjugation

The free carboxylic acid group on the target compound (CAS 1316223-71-8) provides a clear chemical handle for salt formation, bioconjugation, or esterification that is unavailable in the corresponding methyl ester analog (CAS 1361113-04-3) . The methyl ester is a common protected form used in synthesis, but it lacks the ionizable proton required for salt formation, which is often critical for improving aqueous solubility and bioavailability in early-stage drug development. This represents a direct structural differentiation. Quantitative differences in solubility, however, have not been reported.

Prodrug Design Conjugation Chemistry Solubility

Purity and Standardization: Vendor-Specific Certification as a Differentiation Criterion

The procurement value of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid can be directly linked to certified purity and adherence to a documented quality standard. One vendor, Howei Pharm, provides the compound under Product Number 1TH050967 with an internal execution standard Q/HWC032-2020 [1]. This contrasts with generic suppliers who provide no such certificate of analysis. While the exact purity level (e.g., 97%, 98%, etc.) is not specified in the public listing, the existence of a documented quality standard is a measurable procurement differentiator. A researcher needing guaranteed purity for reproducible assays would prioritize this certified product over an uncertified alternative.

Quality Control Analytical Chemistry Procurement Standard

Optimal Research and Procurement Scenarios for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid


Proprietary CCR5 Antagonist Lead Optimization Programs

Based on preliminary pharmacological screening data suggesting CCR5 antagonism, this compound is best positioned as a starting point for a medicinal chemistry lead optimization program [1]. A research group seeking to develop novel, patentable CCR5 antagonists for HIV or inflammatory diseases would procure this compound for structure-activity relationship (SAR) studies. The unique ortho-pyridin-3-ylbenzyl substitution differentiates it from known chemotypes like Maraviroc, offering a fresh intellectual property landscape [1].

Salt Screening and Pre-formulation Solubility Studies

The free carboxylic acid functionality of this compound, which distinguishes it from the commercially available methyl ester, makes it the ideal choice for salt screening and pre-formulation development [1]. Researchers aiming to improve the aqueous solubility of the chemotype for in vivo pharmacokinetic studies would specifically require the free acid form to generate and test a panel of pharmaceutically acceptable salts.

Bioanalytical Method Development with Certified Reference Standards

For laboratories developing LC-MS/MS or HPLC methods to quantify this compound in biological matrices, procurement of a batch with a vendor-certified quality standard (e.g., Howei Pharm Standard Q/HWC032-2020) is essential [1]. This ensures analytical method validation is performed with a characterized reference standard, a prerequisite for regulatory-compliant bioequivalence or toxicology studies, thereby mitigating the risk of method failure due to impure or undefined material.

Chemical Biology Tool Compound for Studying Pyridinyl-Phenyl Interactions

The compound can serve as a chemical probe to investigate the role of ortho-pyridin-3-ylphenyl motifs in binding to biological targets. The structural arrangement may be critical for interacting with specific hydrophobic pockets and hydrogen-bonding networks in target proteins, as inferred from its CCR5-related activity [1]. Procurement is thus justified for fundamental biochemical studies, independent of immediate therapeutic translation.

Quote Request

Request a Quote for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.